Felodipine is a dihydropyridine calcium channel antagonist []. It is a synthetic organic compound that selectively inhibits the influx of calcium ions through voltage-gated L-type calcium channels, primarily in vascular smooth muscle cells [, ]. This selective action distinguishes it from other calcium channel blockers and contributes to its specific pharmacological effects []. In scientific research, felodipine serves as a valuable tool for investigating the role of calcium channels in various physiological and pathological processes, particularly in the cardiovascular system [, , ].
Synthesis Analysis
One method of synthesizing felodipine involves a modified Hantzsch reaction []. This multi-step process starts with the preparation of a dihydropyridine intermediate, 3-(2-hydroxyethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate (compound 7) []. This intermediate is then further reacted to yield felodipine, specifically 3-[2-[[(1-methyl-1,4-dihydropyrid-3-yl)carbonyl]oxy]ethyl]5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate [].
Molecular Structure Analysis
Beyond its synthesis, felodipine's chemical reactivity is relevant in its formulation and delivery. Research has explored incorporating felodipine into various delivery systems, such as solid dispersions and microparticles, to enhance its solubility and dissolution rate [, , , , ]. These formulations often utilize polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Eudragit® polymers [, , , , ]. The choice of solvent system and polymer type significantly influences the properties of the resulting felodipine formulations [, , ].
Mechanism of Action
Felodipine exerts its pharmacological effects by selectively blocking L-type calcium channels in vascular smooth muscle cells [, , , , ]. By inhibiting calcium influx, felodipine reduces intracellular calcium levels, leading to vasodilation and a decrease in peripheral vascular resistance [, , ]. This mechanism of action makes it effective in lowering blood pressure and is the basis for its use in research models of hypertension [, , , , , , , , , , , , , , ].
Physical and Chemical Properties Analysis
Felodipine is a highly lipophilic compound, evidenced by its high partition coefficient (Kp) value of 442 []. This property influences its distribution in the body and its ability to cross biological membranes []. Notably, its lipophilicity is higher than other dihydropyridine calcium channel blockers like nimodipine (Kp = 187) [], highlighting its potential for greater penetration into certain tissues.
Applications
Hypertension Research: Felodipine serves as a model drug in investigating blood pressure regulation and the efficacy of different antihypertensive strategies [, , , , , , , , , , , , , ]. Studies have explored its use as monotherapy, in combination with other antihypertensive agents, and in specific patient populations, including elderly individuals and those with renal hypertension [, , , , , , , , , , ].
Cardiovascular Physiology: Felodipine is valuable for studying the role of L-type calcium channels in cardiac and vascular function [, , , ]. Research has examined its effects on myocardial contractility, coronary blood flow, and vascular reactivity [, , , ].
Cerebral Blood Flow: Felodipine's impact on cerebral circulation has been investigated in animal models of hypertension []. Studies have explored its effects on cortical blood flow and cerebrovascular autoregulation [].
Drug Delivery and Formulation: Felodipine's poor water solubility has driven research into enhancing its dissolution rate and bioavailability using various formulation techniques [, , , , ]. This includes incorporating felodipine into solid dispersions, microparticles, and other delivery systems to improve its therapeutic potential [, , , , ].
Future Directions
Understanding Drug Interactions: Given its susceptibility to interactions with other drugs that influence CYP3A4 activity, future research could focus on developing more refined models for predicting and managing these interactions [, ].
Targeted Delivery Strategies: Exploring novel drug delivery systems that can specifically target felodipine to desired tissues, such as the vascular wall, could further enhance its efficacy and potentially reduce side effects [].
Personalized Medicine Approaches: Investigating the genetic factors that influence felodipine's pharmacokinetics and pharmacodynamics could pave the way for personalized treatment strategies [].
Related Compounds
Nimodipine
Compound Description: Nimodipine, a dihydropyridine calcium channel blocker, exhibits high lipophilicity with a partition coefficient (Kp) of 187 []. It demonstrates potent calcium channel antagonist activity with an IC50 of 1.49 x 10^-8 M []. Studies have shown its effectiveness in protecting against maximal electroshock-induced seizures in mice, highlighting its anticonvulsant properties [].
Relevance: Nimodipine shares structural similarities with felodipine, both belonging to the dihydropyridine class of calcium channel blockers. While both demonstrate anticonvulsant activity against maximal electroshock-induced seizures, nimodipine exhibits greater potency as a calcium channel antagonist compared to felodipine [].
Nitrendipine
Compound Description: Nitrendipine, another dihydropyridine calcium channel blocker, possesses antihypertensive properties []. It demonstrates moderate lipophilicity with a Kp of 187 []. Research indicates its ability to displace [3H]-isradipine binding in the central nervous system (CNS), suggesting its interaction with dihydropyridine binding sites []. Notably, nitrendipine protects against the behavioral signs of ethanol withdrawal in mice, specifically handling-induced convulsions [].
Isradipine
Compound Description: Isradipine, a dihydropyridine calcium channel blocker, is used in the treatment of hypertension []. It acts as a peripheral vasodilator, primarily affecting arteriolar resistance vessels, similar to other dihydropyridines [].
Relevance: Isradipine shares a similar mechanism of action and therapeutic use with felodipine, both being effective antihypertensive agents. They belong to the same dihydropyridine class of calcium channel blockers and demonstrate comparable adverse effect profiles [].
Relevance: Hydrochlorothiazide differs from felodipine in its mechanism of action, functioning as a diuretic rather than a calcium channel blocker. While both effectively manage hypertension, felodipine demonstrates a superior side effect profile and a faster onset of action compared to HCT [].
Metoprolol
Compound Description: Metoprolol, a beta1-selective adrenergic antagonist (beta-blocker), effectively lowers blood pressure and is often combined with other antihypertensive agents for enhanced efficacy [, ].
Relevance: Metoprolol complements the action of felodipine by targeting a different mechanism in blood pressure regulation. Combining felodipine with metoprolol provides synergistic blood pressure reduction compared to either drug alone, highlighting their complementary actions [, ].
Prazosin
Compound Description: Prazosin, an alpha-blocker, acts as an antihypertensive agent by relaxing vascular smooth muscle and reducing peripheral resistance [, ]. Compared to felodipine, prazosin demonstrates lower efficacy in reducing blood pressure when added to beta-blocker therapy [, ].
Relevance: Prazosin, while also an antihypertensive, operates via a different mechanism compared to felodipine. Clinical studies indicate that felodipine is more effective than prazosin in lowering blood pressure when combined with a beta-blocker, suggesting greater efficacy for felodipine in this therapeutic context [, ].
Bay K 8644
Compound Description: Bay K 8644 is a calcium channel agonist that acts on the dihydropyridine binding site []. Its administration increases handling-induced convulsive behavior in mice, contrasting with the anticonvulsant effects of dihydropyridine antagonists like felodipine [].
Relevance: Bay K 8644 serves as a pharmacological tool to investigate the role of dihydropyridine binding sites, contrasting with the antagonist action of felodipine. Its convulsant effect opposes the anticonvulsant action of felodipine, further supporting the involvement of dihydropyridine binding sites in these processes [].
Diltiazem
Compound Description: Diltiazem, a benzothiazepine calcium channel blocker, demonstrates anti-anginal and antihypertensive properties []. Its binding to calcium-binding proteins, while distinct from dihydropyridine binding sites, influences the allosteric interactions and calcium sensitivity of these proteins [].
Aranidipine
Compound Description: Aranidipine is another dihydropyridine calcium channel blocker used in the treatment of hypertension []. Its efficacy and safety profile are comparable to felodipine in Chinese patients with mild to moderate hypertension [].
Relevance: Aranidipine shares its classification as a dihydropyridine calcium channel blocker with felodipine and exhibits similar antihypertensive efficacy and safety profiles. This suggests that both drugs act through similar mechanisms and are likely to have comparable clinical applications [].
Losartan
Compound Description: Losartan potassium, an angiotensin II type 1 (AT1) receptor antagonist, effectively lowers blood pressure and is used to treat hypertension []. Its efficacy and tolerability are comparable to extended-release felodipine in Taiwanese patients with mild to moderate hypertension [].
Relevance: Losartan, while also an antihypertensive, operates via a different mechanism compared to felodipine. It targets the renin-angiotensin system, specifically blocking the AT1 receptor, in contrast to the calcium channel blocking action of felodipine. Despite their different mechanisms, both drugs demonstrate comparable efficacy and tolerability in managing hypertension [].
Ramipril
Compound Description: Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, effectively lowers blood pressure and is commonly used in combination therapy for hypertension [, ].
Relevance: Ramipril complements the action of felodipine by targeting a different mechanism in blood pressure regulation. Combining ramipril with felodipine provides synergistic blood pressure reduction compared to either drug alone, indicating their complementary actions and potential benefits in combination therapy for hypertension [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Febuxostat is a 1,3-thiazolemonocarboxylic acid that is 4-methyl-1,3-thiazole-5-carboxylic acid which is substituted by a 3-cyano-4-(2-methylpropoxy)phenyl group at position 2. It is an orally-active, potent, and selective xanthine oxidase inhibitor used for the treatment of chronic hyperuricaemia in patients with gout. It has a role as an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an aromatic ether, a nitrile and a 1,3-thiazolemonocarboxylic acid. Febuxostat is a non-purine xanthine oxidase (XO) inhibitor. In early 2008, febuxostat was granted marketing authorization by the European Commission for the treatment of chronic hyperuricemia and gout. In the following year, the FDA for approved febuxostat for use in the chronic management of hyperuricemia in adult patients with gout who have an inadequate response or intolerance to [allopurinol]. Gout is a form of arthritis that is caused by the accumulation of uric acid crystal in or around a joint, leading to inflammation and further deposition of uric acid crystal deposition in bones, joints, tissues, and other organs in the long term. Gout is closely associated with hyperuricemia. Febuxostat works by inhibiting the activity of an enzyme that is responsible for the synthesis of uric acid, thereby reducing serum uric acid levels. In February 2019, a black box warning for febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with febuxostat, when compared to those treated with allopurinol. The manufacturer and the FDA advise health professionals to limit the use of febuxostat to second-line therapy in patients who have inadequate response or intolerance to allopurinol, and to avoid the use of febuxostat in patients with cardiovascular diseases. Febuxostat is a Xanthine Oxidase Inhibitor. The mechanism of action of febuxostat is as a Xanthine Oxidase Inhibitor. Febuxostat is a newly introduced nonpurine xanthine oxidase inhibitor used for the treatment of gout. Chronic febuxostat therapy has been associated with minor serum aminotransferase elevations, but has yet to be linked to cases of clinically apparent acute liver injury. Febuxostat is an orally available, non-purine inhibitor of xanthine oxidase with uric acid lowering activity. Upon oral administration, febuxostat selectively and noncompetitively inhibits the activity of xanthine oxidase, an enzyme that converts oxypurines, including hypoxanthine and xanthine, into uric acid. By inhibiting xanthine oxidase, uric acid production is reduced and serum uric acid levels are lowered. Febuxostat may provide protection against acute renal failure caused by the excessive release of uric acid that occurs upon massive tumor cell lysis resulting from the treatment of some malignancies. A thiazole derivative and inhibitor of XANTHINE OXIDASE that is used for the treatment of HYPERURICEMIA in patients with chronic GOUT.
Fe-Cap folic is an encapsulated dosage form containing chelated iron (ferrous glycine sulfate equiv to 80 mg ferrous iron), & 350 mcg folic acid for use as iron supplement in pregnancy.
[F-18]FECNT has been used extensively for the calculation of dopamine transporter (DAT) occupancy in non-human primate brain and can distinguish DAT density differences between Parkinson's and healthy controls in humans.
H-D-nTyr-D-Phg(3,5-diOH)-Val-D-Phg(3,5-diOH)-nTyr-D-Phg(3,5-diOH)-nTyr-D-Phg(3,5-diOH)-Val-D-Phg(3,5-diOH)-nTyr-Phe-Asp-OH is a natural product found in Streptomyces with data available.
Felbamate is the bis(carbamate ester) of 2-phenylpropane-1,3-diol. An anticonvulsant, it is used in the treatment of epilepsy. It has a role as an anticonvulsant and a neuroprotective agent. Felbamate is an anticonvulsant drug used in the treatment of epilepsy. In particular, in the adult patient population, it can be employed to treat partial seizures (with and without generalization). Alternatively, it is used to treat partial and generalized seizures associated with Lennox-Gastaut syndrome in children. It has a weak inhibitory effect on GABA receptor binding sites. Felbamate is an Anti-epileptic Agent. The physiologic effect of felbamate is by means of Decreased Central Nervous System Disorganized Electrical Activity. Felbamate is a dicarbamate derivative anticonvulsant that is typically used in combination with other antiepileptic medications for refractory partial onset or generalized seizures. Felbamate has been associated with multiple cases of aplastic anemia and acute liver failure and its use is now restricted. Felbamate is a propanediol compound with anticonvulsant and antiepileptic properties. Although the exact mechanism of action is unknown, Felbamate may be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, thereby blocking the effects of the excitatory amino acids, suppressing neuronal firing, and preventing seizure activity. Felbamate also has weak inhibitory effects on gamma-aminobutyric acid (GABA) receptor binding sites which may contribute to its inhibitory effect on neuronal excitatory. Felbamate is an anticonvulsant drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. It has a weak inhibitory effect on GABA receptor binding sites. A PEGylated phenylcarbamate derivative that acts as an antagonist of NMDA RECEPTORS. It is used as an anticonvulsant, primarily for the treatment of SEIZURES in severe refractory EPILEPSY.
Biphenyl-4-ylacetic acid is a monocarboxylic acid in which one of the alpha-hydrogens is substituted by a biphenyl-4-yl group. An active metabolite of fenbufen, it is used as a topical medicine to treat muscle inflammation and arthritis. It has a role as a non-steroidal anti-inflammatory drug. It is a member of biphenyls and a monocarboxylic acid. It contains a biphenyl-4-yl group. It is functionally related to an acetic acid.